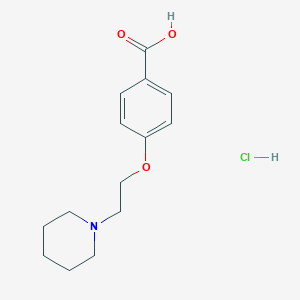

4-(2-Piperidinoethoxy)benzoic acid hydrochloride

Cat. No. B018075

Key on ui cas rn:

84449-80-9

M. Wt: 285.76 g/mol

InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05750688

Procedure details

HPLC analysis indicated substantially pure 4-(2-piperidinoethoxy)benzoic acid, hydrochloride with only minor amounts of the methyl ester. The HPLC analysis was conducted as follows: A Zorbax C8 column was used (length: 25 cm; diameter: 4.6 mm; particle size: 5 microns). A weak eluent (60 mM phosphate and 10 mM octane sulfonate) was prepared by combining 6.48 g sodium 1-octanesulfonate and 12 mL HPLC grade concentrated phosphoric acid. This mixture was diluted to 3 L with HPLC, water and the resulting solution was adjusted to pH 2 with sodium hydroxide. Acetonitrile was employed as a strong eluent. A solution of 60% weak eluent, 40% strong eluent was applied to the column at a flow rate of 1 mL/minute; detection -247 nm. Under the foregoing conditions, elution of the methyl ester occurred in five minutes; the unreacted acid eluted in 3.5 minutes.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

C8

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

sodium 1-octanesulfonate

Quantity

6.48 g

Type

reactant

Reaction Step Six

[Compound]

Name

weak eluent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

strong eluent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.N1(CCOC2C=CC(C(O)=O)=CC=2)CCCCC1.[CH2:20]([S:28]([O-:31])(=[O:30])=[O:29])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Na+].[P:33](=[O:37])([OH:36])([OH:35])[OH:34].[OH-].[Na+]>O.C(#N)C>[P:33]([O-:37])([O-:36])([O-:35])=[O:34].[CH2:20]([S:28]([O-:31])(=[O:29])=[O:30])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27] |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1

|

Step Four

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

C8

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

sodium 1-octanesulfonate

|

|

Quantity

|

6.48 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)S(=O)(=O)[O-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Nine

[Compound]

|

Name

|

weak eluent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

strong eluent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WASH

|

Type

|

WASH

|

|

Details

|

Under the foregoing conditions, elution of the methyl ester

|

WASH

|

Type

|

WASH

|

|

Details

|

the unreacted acid eluted in 3.5 minutes

|

|

Duration

|

3.5 min

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)S(=O)(=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MOLARITY |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |